molecular formula C13H16BN3O4 B7957591 4-Amino-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

4-Amino-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Cat. No.: B7957591
M. Wt: 289.10 g/mol
InChI Key: PBTQBGNLDPMFOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile: is a versatile organic compound characterized by its unique structure, which includes an amino group, a nitro group, a cyano group, and a boronic ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

  • Boronic Acid Derivatization: Starting from 4-amino-3-nitrobenzonitrile, the compound can be converted to its boronic acid derivative using a boronic acid esterification reaction.

  • Nucleophilic Substitution: The cyano group can be substituted with a boronic ester group using appropriate nucleophiles and reaction conditions.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the use of catalysts and controlled reaction conditions to ensure high yield and purity.

Types of Reactions:

  • Oxidation: The nitro group can be further oxidized to produce nitroso or nitrate derivatives.

  • Reduction: The nitro group can be reduced to an amine, resulting in different derivatives.

  • Substitution: The cyano group can undergo nucleophilic substitution reactions to form various products.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: Reducing agents such as iron and hydrogen gas are often used.

  • Substitution: Nucleophiles like Grignard reagents and organolithium compounds are typically employed.

Major Products Formed:

  • Oxidation: Nitroso derivatives and nitrate esters.

  • Reduction: Amines and amides.

  • Substitution: Amides, esters, and other cyano derivatives.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: Industry: It is utilized in material science for the development of advanced materials with unique properties.

Mechanism of Action

The compound exerts its effects through its interaction with molecular targets and pathways. The boronic ester group can form reversible covalent bonds with diols, which is useful in biological systems for targeting specific molecules. The cyano group can act as an electrophile, participating in various chemical reactions.

Comparison with Similar Compounds

  • 4-Amino-3-nitrophenylboronic acid pinacol ester: Similar structure but lacks the cyano group.

  • 2-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar structure but different functional groups.

Uniqueness: 4-Amino-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile stands out due to its combination of functional groups, which allows for a wide range of chemical transformations and applications.

Properties

IUPAC Name

4-amino-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BN3O4/c1-12(2)13(3,4)21-14(20-12)9-5-8(7-15)6-10(11(9)16)17(18)19/h5-6H,16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBTQBGNLDPMFOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2N)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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